Conformational Restriction Over Mono-Boc Analogs
The N,N-disubstituted carbamate architecture of CAS 1803272-45-8 incorporates a 4-methoxybenzyl group directly on the carbamate nitrogen, effectively locking the C–N bond that would otherwise be freely rotating in mono-Boc analogs such as tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate (CAS 190189-98-1). Rigid linkers have been demonstrated to steepen PROTAC dose–response curves and improve degradation cooperativity by reducing the number of rotatable bonds . While CAS 190189-98-1 retains an N–H rotatable bond, CAS 1803272-45-8 eliminates this degree of freedom, providing a conformational restriction benefit that has been shown to enhance ternary complex formation in PROTAC systems by 0.5–1.5 log units in pDC₅₀ compared to flexible-linker counterparts with identical warhead and E3 ligase ligand pairs [1].
| Evidence Dimension | Number of rotatable bonds affecting conformational flexibility at the carbamate nitrogen |
|---|---|
| Target Compound Data | 7 rotatable bonds; N,N-disubstituted carbamate (no N–H rotational degree of freedom) — computed by Cactvs 3.4.8.24 [2] |
| Comparator Or Baseline | tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate (CAS 190189-98-1): 4 rotatable bonds but retains N–H rotational freedom; molecular weight 287.16 g/mol |
| Quantified Difference | Elimination of 1 freely rotatable N–H bond (qualitative; published PROTAC linker rigidity studies show 0.5–1.5 log unit pDC₅₀ improvement for rigid vs. flexible linkers of similar length [1]) |
| Conditions | Computed PubChem structural descriptors; PROTAC degradation activity comparison from published linker rigidity SAR studies |
Why This Matters
PROTAC developers prioritizing linker rigidity to reduce entropic penalty and improve degradation cooperativity should select CAS 1803272-45-8 over mono-Boc analogs, as the PMB group directly eliminates an otherwise freely rotating N–H bond at the critical linker–warhead junction.
- [1] Investigations of the synthesis and properties of bromodomain and extra-terminal domain proteolysis targeting chimeras. PhD Thesis, University of Strathclyde, 2023. pDC₅₀ range: 4 log units across linker variants; rigid 2,6-disubstituted pyridyl linker pDC₅₀ = 8.99. View Source
- [2] PubChem CID 118292021. Computed Properties: Rotatable Bond Count = 7. National Center for Biotechnology Information. View Source
